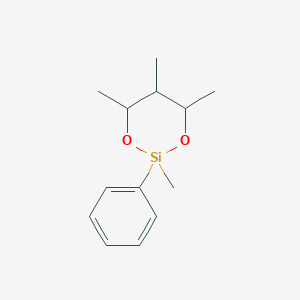
2,4,5,6-Tetramethyl-2-phenyl-1,3,2-dioxasilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5,6-Tetramethyl-2-phenyl-1,3,2-dioxasilinane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to two oxygen atoms and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetramethyl-2-phenyl-1,3,2-dioxasilinane typically involves the reaction of phenylsilane with a suitable diol under acidic or basic conditions. One common method is the reaction of phenylsilane with pinacol (2,3-dimethyl-2,3-butanediol) in the presence of a catalyst such as hydrochloric acid or a base like sodium hydroxide. The reaction proceeds through the formation of a siloxane intermediate, which then cyclizes to form the desired dioxasilinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5,6-Tetramethyl-2-phenyl-1,3,2-dioxasilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes or other reduced silicon-containing species.
Substitution: The phenyl group or the oxygen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can introduce various functional groups onto the silicon atom or the phenyl ring.
Aplicaciones Científicas De Investigación
2,4,5,6-Tetramethyl-2-phenyl-1,3,2-dioxasilinane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be employed in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a component of therapeutic agents.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,4,5,6-Tetramethyl-2-phenyl-1,3,2-dioxasilinane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in diverse chemical reactions. The phenyl group provides additional stability and reactivity, enabling the compound to act as a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but contains boron instead of silicon.
2,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane: Another boron-containing analog with a different substitution pattern.
Phenylboronic acid pinacol ester: Contains boron and is used in similar synthetic applications.
Uniqueness
2,4,5,6-Tetramethyl-2-phenyl-1,3,2-dioxasilinane is unique due to the presence of silicon, which imparts distinct chemical properties compared to its boron-containing analogs. Silicon’s ability to form strong bonds with oxygen and carbon makes this compound particularly useful in the synthesis of stable and reactive intermediates.
Propiedades
Número CAS |
67411-94-3 |
|---|---|
Fórmula molecular |
C13H20O2Si |
Peso molecular |
236.38 g/mol |
Nombre IUPAC |
2,4,5,6-tetramethyl-2-phenyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C13H20O2Si/c1-10-11(2)14-16(4,15-12(10)3)13-8-6-5-7-9-13/h5-12H,1-4H3 |
Clave InChI |
SEIGZYXHEXXZCU-UHFFFAOYSA-N |
SMILES canónico |
CC1C(O[Si](OC1C)(C)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


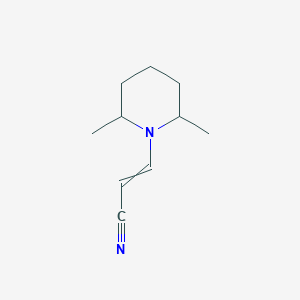

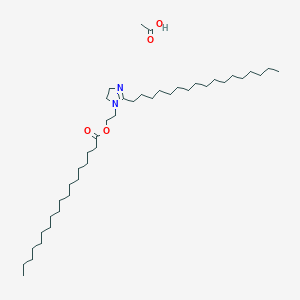


![3,4-Dibromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14476355.png)

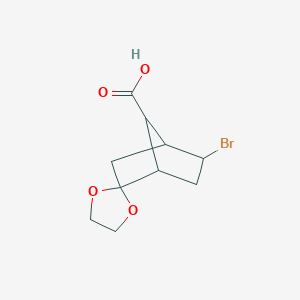
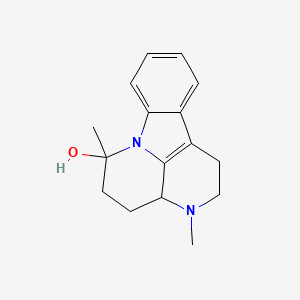
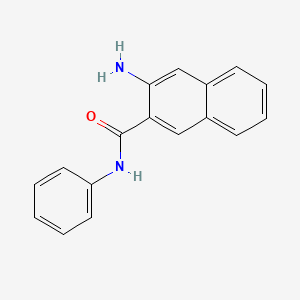
![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)
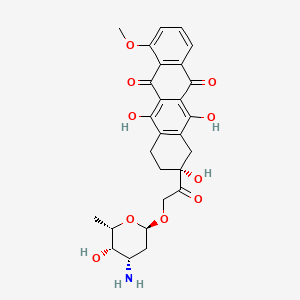
![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
